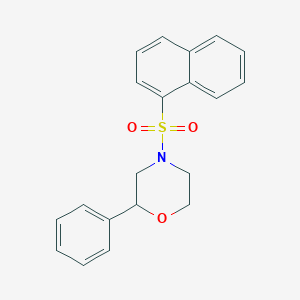

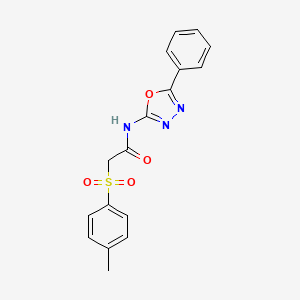

4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often acting as a good leaving group in substitution reactions . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . These techniques can provide information about the bonding and functional groups present in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine” are not available, similar compounds have been involved in Rhodium (I)-catalyzed asymmetric C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For instance, the binding interaction and optical properties of 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole with ZnO nanoparticle has been studied .Applications De Recherche Scientifique

Antibacterial and Anti-enzymatic Potential

Research involving similar naphthalene sulfonamide derivatives has demonstrated potent antibacterial properties and varying degrees of enzyme inhibition. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been structurally elucidated and tested against various bacterial strains, showing significant antibacterial activity and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

Chemical Chaperones for Neurodegenerative Diseases

Novel naphthalene derivatives have been synthesized to mimic the activity of 4-phenylbutyric acid, a known chemical chaperone that could be beneficial for treating neurodegenerative diseases. These derivatives showed greater chaperone activity than 4-PBA, with some compounds specifically protecting cells in Parkinson's disease models (Mimori et al., 2015).

Organic Synthesis and Functionalization

Naphthalene sulfonamide derivatives have been utilized in organic synthesis, acting as intermediates toward the construction of functionally diverse naphthalene derivatives. For example, transformations involving 4-(methylthio)-1-phenyl-2-(p-tolylsulfonyl)-1,3-butadiene have yielded various naphthalene derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Matsumoto et al., 2001).

Anticancer Activity

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has revealed that some compounds exhibit potent cytotoxic activity against human cancer cell lines. These findings suggest the potential of naphthalene sulfonamide derivatives in developing anticancer agents (Ravichandiran et al., 2019).

Antitumor Effects

Benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib have shown promising antitumor activities. These compounds were synthesized as potential antitumor agents and demonstrated significant cytotoxicity against various human cancer cell lines, with some exhibiting nanomolar-level antineoplastic activity and low toxicity to normal cells (Tang et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for similar compounds often involve further exploration of their biological activities and potential applications in medicine and other fields . For instance, a new fluorinated pyrazole was synthesized and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

Propriétés

IUPAC Name |

4-naphthalen-1-ylsulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWHLKUJMZNTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-ylsulfonyl)-2-phenylmorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)